2-Cyclobutyl-3-hydrazinylpyrazine

Description

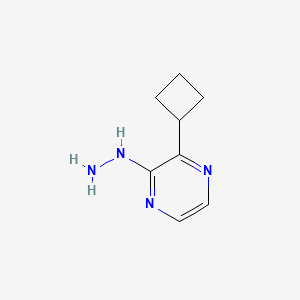

2-Cyclobutyl-3-hydrazinylpyrazine (molecular formula: C₈H₁₂N₄, monoisotopic mass: 164.1062 Da) is a pyrazine derivative featuring a cyclobutyl substituent at the 2-position and a hydrazinyl group at the 3-position.

Properties

IUPAC Name |

(3-cyclobutylpyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-12-8-7(6-2-1-3-6)10-4-5-11-8/h4-6H,1-3,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMANAPVMKZFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=CN=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-3-hydrazinylpyrazine typically involves the reaction of cyclobutylamine with a pyrazine derivative. One common method includes the condensation of cyclobutylamine with 2,3-dichloropyrazine, followed by reduction of the resulting intermediate to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-3-hydrazinylpyrazine can undergo various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include azo compounds, dihydropyrazine derivatives, and various substituted pyrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclobutyl-3-hydrazinylpyrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-3-hydrazinylpyrazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Functional Analogues

Hydrazinopyrazine Derivatives

- 3-Hydrazinopyrazine: Studied for cyclization reactions, this compound forms intermediates that can isomerize to triazepines, complicating spectroscopic differentiation .

- N-Phenylpyrazine-2-carboxamides : These derivatives exhibit antimycobacterial activity, suggesting that the hydrazinyl group in 2-cyclobutyl-3-hydrazinylpyrazine may similarly enhance bioactivity through hydrogen bonding or metal coordination .

Substituted Pyrazines with Alkyl/Aryl Groups

- 2-Methoxy-3-isobutylpyrazine (CAS 24683-00-9): A flavoring agent with logP = 2.25 and polar retention index = 1373. Its methoxy and isobutyl groups enhance volatility, making it suitable for fragrance applications, unlike the hydrazinyl group in this compound, which may reduce volatility .

- 2-Acetylpyrazine (CAS 22047-25-2): Used as a flavor additive (FEMA 3126) with a ketone group. The hydrazinyl group in this compound could enable condensation reactions (e.g., hydrazone formation), expanding its utility in pharmaceutical synthesis compared to acetylated analogs .

Complex Heterocyclic Derivatives

- N-(2-Alkoxythieno[2,3-b]pyrazine-3-yl)piperazines: These compounds demonstrate the role of pyrazine cores in drug design, particularly for kinase inhibition. The cyclobutyl group in this compound may confer steric effects that modulate target binding .

- Triazole-Pyrazine Hybrids : Compounds like 2-(5-{6-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine highlight the versatility of pyrazine in forming bioactive heterocycles. The hydrazinyl group in this compound could serve as a precursor for such hybrids .

Comparative Data Table

Key Research Findings

Reactivity of Hydrazinyl Group: The hydrazinyl group in this compound is expected to participate in condensation and cyclization reactions, similar to 3-hydrazinopyrazine, which forms triazepines under specific conditions .

Biological Potential: Analogs like N-(pyrazine-2-carbonyl)hydrazides show antimycobacterial activity (MIC = 12.5 μM against M. tuberculosis), suggesting that this compound could be explored for similar applications .

Biological Activity

2-Cyclobutyl-3-hydrazinylpyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various models, and implications for therapeutic applications.

- Molecular Formula : CHN

- Molecular Weight : 164.21 g/mol

- CAS Number : 1565550-47-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's hydrazine functional group is known to participate in redox reactions, potentially influencing oxidative stress pathways in cells.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent. Studies using various cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549), revealed that the compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| A549 | 20 | Cell cycle arrest at G2/M phase |

The mechanism involves the activation of caspases, leading to programmed cell death, which is crucial for effective cancer therapy.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates of multidrug-resistant bacteria. Results indicated a high success rate in inhibiting bacterial growth, suggesting its potential use in treating resistant infections.

Case Study 2: Cancer Treatment

In a preclinical trial, the effects of this compound were investigated in mice bearing xenografts of human breast cancer. The treatment group showed a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.